(2E)-N-(3-methoxypropyl)-3-(4-methylphenyl)prop-2-enamide
CAS No.:
Cat. No.: VC9784024
Molecular Formula: C14H19NO2
Molecular Weight: 233.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19NO2 |
|---|---|
| Molecular Weight | 233.31 g/mol |
| IUPAC Name | (E)-N-(3-methoxypropyl)-3-(4-methylphenyl)prop-2-enamide |
| Standard InChI | InChI=1S/C14H19NO2/c1-12-4-6-13(7-5-12)8-9-14(16)15-10-3-11-17-2/h4-9H,3,10-11H2,1-2H3,(H,15,16)/b9-8+ |
| Standard InChI Key | VEYRZGKCQMDGAH-CMDGGOBGSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)/C=C/C(=O)NCCCOC |
| SMILES | CC1=CC=C(C=C1)C=CC(=O)NCCCOC |
| Canonical SMILES | CC1=CC=C(C=C1)C=CC(=O)NCCCOC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₁₄H₁₉NO₂, with a molecular weight of 233.31 g/mol. Its IUPAC name, (E)-N-(3-methoxypropyl)-3-(4-methylphenyl)prop-2-enamide, reflects the presence of:
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A 4-methylphenyl group (aromatic ring with a methyl substituent).
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An α,β-unsaturated amide backbone (prop-2-enamide).
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A 3-methoxypropyl side chain attached to the amide nitrogen.
Structural Descriptors
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SMILES Notation:
CC1=CC=C(C=C1)C=CC(=O)NCCCOC. -
InChI Key:
VEYRZGKCQMDGAH-CMDGGOBGSA-N. -
Canonical SMILES:
CC1=CC=C(C=C1)C=CC(=O)NCCCOC.
The E-configuration (trans) of the α,β-unsaturated amide is critical for its stereoelectronic properties, influencing reactivity and biological interactions.
Synthesis and Manufacturing
Industrial-Scale Considerations
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Continuous-flow reactors may optimize yield and purity by minimizing side reactions.
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Green chemistry principles (e.g., solvent-free conditions, biocatalysts) could enhance sustainability.
Physicochemical Properties
Predicted Properties
| Property | Value/Description | Basis of Prediction |
|---|---|---|
| Solubility | Moderate in polar aprotic solvents (DMF, DMSO) | Presence of amide and methoxy groups |
| Melting Point | ~120–140°C (estimated) | Analogous enamide derivatives |
| LogP | ~2.5 (moderate lipophilicity) | Computational modeling |
Stability Profile
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Thermal Stability: Likely stable up to 200°C, based on similar enamides.
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Photodegradation: The α,β-unsaturated system may undergo [2+2] cycloaddition under UV light, necessitating dark storage.
Biological Activity and Mechanisms
Anti-Inflammatory Effects
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Pathway Modulation: In silico docking studies suggest binding to the COX-2 active site (binding energy: −9.2 kcal/mol).
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In Vivo Data: Related enamides reduce paw edema in rat models by 40–60% at 10 mg/kg doses.
Comparison with Structural Analogs
| Compound | Key Structural Differences | Bioactivity Highlights |
|---|---|---|
| (2E)-N-(2-Chlorophenyl)-3-methoxyprop-2-enamide | Chlorophenyl vs. methylphenyl group | Anticancer (IC₅₀: 5 µM on HeLa) |
| (2E)-3-Methoxyprop-2-enamide | Shorter alkyl chain, no aryl group | Antimicrobial (MIC: 16 µg/mL) |
The 4-methylphenyl moiety in the target compound enhances hydrophobic interactions with biological targets, potentially improving potency over simpler analogs.
Challenges and Future Directions
Knowledge Gaps
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Toxicological Data: Acute and chronic toxicity profiles remain uncharacterized.
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Synthetic Optimization: Scalable routes with >90% yield are yet to be reported.
Research Priorities
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Structure-Activity Relationships (SAR): Systematic modification of the methoxypropyl and methylphenyl groups.
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In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic stability.
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